
1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane is an organofluorine compound with the molecular formula C4H4BrF4I It is characterized by the presence of bromine, iodine, and fluorine atoms attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane can be synthesized through a multi-step process involving the halogenation of a suitable precursor. One common method involves the reaction of 1,1,2,2-tetrafluoro-4-iodobutane with bromine under controlled conditions to introduce the bromine atom at the desired position . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be replaced by other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form different fluorinated butane derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of new functional groups on the butane backbone.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield fluorinated alcohols or amines, while reduction reactions can produce partially or fully dehalogenated butane derivatives .
科学的研究の応用
1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated analogs of biologically active molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
作用機序
The mechanism by which 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane exerts its effects depends on the specific application. In chemical reactions, the presence of multiple halogen atoms can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved are determined by the nature of the substituents and the overall structure of the molecule .
類似化合物との比較
Similar Compounds
- 1-Bromo-1,1,2,2-tetrafluoroethane
- 1-Bromo-1,1,2-trifluoro-4-iodobutane
- 1-Iodo-1,1,2,2-tetrafluoro-4-bromobutane
Uniqueness
1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane is unique due to the simultaneous presence of bromine, iodine, and multiple fluorine atoms on a butane backbone. This combination of halogens imparts distinct chemical properties, such as high reactivity and the ability to participate in a wide range of chemical transformations .
特性
IUPAC Name |
1-bromo-1,1,2,2-tetrafluoro-4-iodobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF4I/c5-4(8,9)3(6,7)1-2-10/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTKVMQIEJXBMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(F)(F)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF4I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660314 |
Source


|
| Record name | 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129587-49-1 |
Source


|
| Record name | 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-iodo-1,1,2,2-tetrafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)
![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)
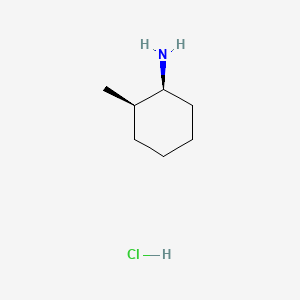
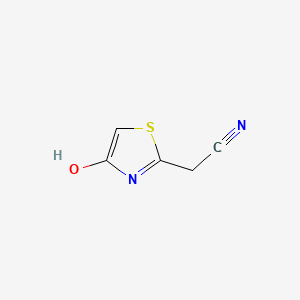
![4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aR-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-](/img/new.no-structure.jpg)
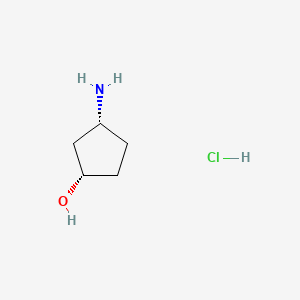

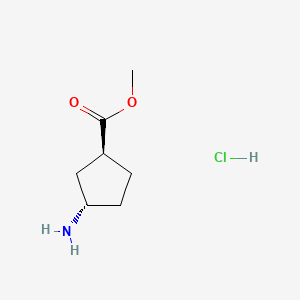
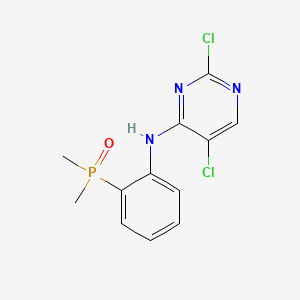
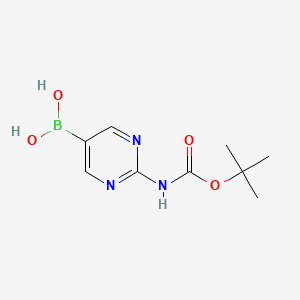
![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)
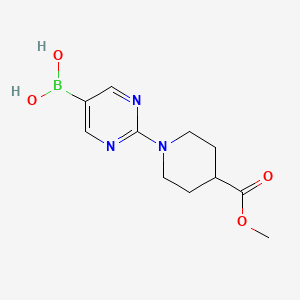
![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)
![[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone](/img/structure/B591506.png)
